5-bromo-N-cyclopropyl-2,3-difluoroaniline

Descripción general

Descripción

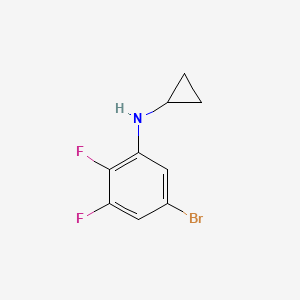

5-bromo-N-cyclopropyl-2,3-difluoroaniline: is a chemical compound belonging to the class of anilines It is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group attached to the nitrogen atom, and two fluorine atoms at the 2nd and 3rd positions on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclopropyl-2,3-difluoroaniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial for efficient production.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing fluorine substituents at positions 2 and 3, which activate the aromatic ring toward substitution.

Key Examples:

The Suzuki-Miyaura reaction proceeds efficiently due to the bromine’s compatibility with palladium catalysis, enabling C-C bond formation with aryl/heteroaryl boronic esters .

Reduction and Cyclopropane Functionalization

The cyclopropylamino group participates in reductive ring-opening reactions under acidic conditions.

Experimental Protocol from Patent Data :

-

Reductive Ring-Opening:

-

Reagents: NaBH₄, BF₃·THF complex

-

Conditions: THF, 60°C, 2–24 hours

-

Product: Primary amine derivatives (via cleavage of cyclopropane ring)

-

Yield: 42–83%

-

This reaction demonstrates the stability of the cyclopropyl group under basic conditions but susceptibility to acid-mediated reduction.

Oxidative Transformations

The aniline nitrogen undergoes oxidation to form nitroso or nitro intermediates, though direct experimental data for this compound is limited. Analogous systems (e.g., difluoroanilines) show:

-

Oxidation to Nitro Derivatives:

-

Reagents: m-CPBA or HNO₃/H₂SO₄

-

Products: Nitroarenes (precursors for further functionalization)

-

Halogen Exchange Reactions

The bromine atom can be replaced via halogen-metal exchange for downstream modifications:

Example Using Grignard Reagent :

| Step | Conditions | Outcome |

|---|---|---|

| Halogen-Magnesium Exchange | iPrMgCl, THF, -10°C → 0°C | Formation of aryl-magnesium intermediate |

| Quenching with Electrophile | Borylation (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Boronic ester derivatives |

Directed Ortho-Metalation

The fluorine atoms direct regioselective metalation for further functionalization:

-

Directed by N-Cyclopropyl Group:

Stability Considerations

-

Thermal Stability: Decomposition observed >150°C, necessitating low-temperature reactions .

-

Acid Sensitivity: The cyclopropyl group undergoes ring-opening in strong acids (e.g., HCl/H₂SO₄) .

This compound’s multifunctional architecture enables diverse synthetic pathways, making it valuable in pharmaceutical and agrochemical intermediate synthesis. Experimental protocols emphasize palladium-catalyzed couplings and reductive transformations as primary strategies.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-N-cyclopropyl-2,3-difluoroaniline is primarily investigated for its potential as an anti-viral agent , particularly against Hepatitis C virus (HCV). Its structural characteristics may enhance its efficacy in inhibiting viral replication pathways .

The compound exhibits various biological activities:

- Antiviral: Inhibits replication of HCV, making it a candidate for antiviral drug development.

- Anticancer: Preliminary studies suggest potential anticancer properties, with fluorinated derivatives showing significant growth inhibition in cancer cell lines .

- Enzyme Inhibition: It may act as an inhibitor of enzymes involved in critical biological pathways, potentially affecting disease processes.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

| Step | Description |

|---|---|

| Starting Material | 3,5-Difluoroaniline |

| Bromination | Bromine substitution at the para position on the aniline ring |

| Cyclopropylation | Introduction of cyclopropyl group via nucleophilic substitution |

Case Studies and Research Findings

- In Vitro Studies : Research has indicated that fluorinated anilines can exhibit significant growth inhibition against various cancer cell lines. For instance, a study demonstrated that derivatives with fluorine substitutions showed enhanced cytotoxicity compared to non-fluorinated counterparts .

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes linked to cancer cell proliferation. The binding of these compounds to enzyme active sites prevents normal substrate function, highlighting their potential therapeutic applications .

- Comparative Analysis : A study comparing various aniline derivatives revealed that those with halogen substitutions exhibited enhanced biological activity due to increased electron-withdrawing effects. This stabilizes reactive intermediates during metabolic processes .

Mecanismo De Acción

The mechanism of action of 5-bromo-N-cyclopropyl-2,3-difluoroaniline involves its interaction with molecular targets and pathways. The presence of the bromine, cyclopropyl, and fluorine groups can influence its binding affinity and specificity towards certain biological targets. The exact mechanism may vary depending on the specific application and context.

Comparación Con Compuestos Similares

- 4-bromo-2,3-difluoroaniline

- 2-bromo-3-fluoroaniline

- 3-bromo-4-ethoxy-5-fluoroaniline

- 2-bromo-4,6-difluoroaniline

Uniqueness: 5-bromo-N-cyclopropyl-2,3-difluoroaniline is unique due to the presence of the cyclopropyl group attached to the nitrogen atom, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

5-Bromo-N-cyclopropyl-2,3-difluoroaniline is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 251.07 g/mol. The compound features a bromine atom and two fluorine atoms on the aromatic ring, along with a cyclopropyl group attached to the nitrogen atom, which influences its chemical reactivity and biological properties significantly.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an anti-viral agent . Its effectiveness has been studied against various viruses, including Hepatitis C. The compound's structural characteristics may enhance its ability to inhibit specific biological pathways or enzyme activities critical in disease processes.

The compound's mechanism of action is believed to involve the inhibition of key enzymes or receptors associated with viral replication and other pathological processes. For instance, it has been shown to interfere with enzyme activities relevant to viral life cycles, suggesting potential therapeutic applications in antiviral drug development.

Comparative Biological Activity

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline | Bromine and difluoro groups on different positions | Used in photocatalytic reactions |

| 4-Cyclopropyl-3,5-difluoroaniline | Cyclopropyl group attached directly to the aromatic ring | Different substitution pattern affecting reactivity |

| N-Cyclopropyl-2-fluoroaniline | Contains only one fluorine atom | Simpler structure may lead to different biological activity |

The unique arrangement of bromine and fluorine substituents on the aromatic ring combined with the cyclopropyl nitrogen substituent distinguishes this compound from these similar compounds, likely enhancing its specific biological activities.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

- Antiviral Activity : In vitro studies have demonstrated that this compound exhibits significant antiviral properties against Hepatitis C virus (HCV), with IC50 values indicating effective inhibition of viral replication.

- Antimicrobial Properties : The compound has also shown potential as an antimicrobial agent. Preliminary data suggest activity against several bacterial strains, warranting further investigation into its efficacy as a therapeutic agent in treating bacterial infections.

- Mechanistic Insights : Studies exploring its interaction with biological systems have provided insights into its mechanism of action. The compound's ability to inhibit specific enzymes suggests that it may disrupt critical pathways involved in disease processes, supporting its potential use in drug development .

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activity of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects are crucial for assessing its viability as a therapeutic agent. Additionally, exploring analogs and derivatives may yield compounds with enhanced efficacy and selectivity.

Propiedades

IUPAC Name |

5-bromo-N-cyclopropyl-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2N/c10-5-3-7(11)9(12)8(4-5)13-6-1-2-6/h3-4,6,13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUWKKBKSNKZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C(=CC(=C2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.